1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
Description
1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a urea derivative featuring a dibenzo[b,f][1,4]oxazepine core. The oxazepine ring system contains oxygen in the heterocyclic structure, distinguishing it from sulfur-containing thiazepine analogs. The compound is synthesized via nucleophilic substitution, where 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide reacts with 1-(bromomethyl)-4-methoxybenzene in the presence of K₂CO₃, yielding the target compound at 10% efficiency after purification .
Properties
IUPAC Name |
1-benzyl-3-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-26-19-10-6-7-11-21(19)29-20-13-12-17(14-18(20)22(26)27)25-23(28)24-15-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXCBOQOGICRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a compound of significant interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its antibacterial properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is depicted below:
Chemical Structure
Molecular Formula : C20H22N2O3
Molecular Weight : 338.4 g/mol
Antibacterial Properties
Recent studies have indicated that derivatives of dibenzo[b,f][1,4]oxazepine compounds exhibit potent antibacterial activity. For instance, compounds structurally related to this compound have been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.015 μg/ml for S. pneumoniae and 0.25 μg/ml for S. aureus .
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| Streptococcus pneumoniae | 0.015 |
| Staphylococcus aureus | 0.25 |
| Enterococcus spp. | <0.1 |
| Clostridium difficile | <0.1 |
The mechanism by which these compounds exert their antibacterial effects involves dual targeting of type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription processes. Inhibiting their activity can lead to the prevention of DNA supercoiling and ultimately bacterial cell death .
Study on Antibacterial Efficacy
In a controlled study evaluating the antibacterial properties of benzothiazole ethyl urea derivatives (closely related to this compound), researchers found that these compounds inhibited ATPase activity in GyrB and ParE with IC50 values below 0.1 μg/ml. This highlights their potential as effective antibacterial agents with a multitargeting mechanism .
Pharmacokinetic Properties
Pharmacokinetic profiling of similar compounds indicated favorable properties such as good oral bioavailability (47.7% for one derivative) and improved clearance rates compared to other known antibacterial agents . This suggests a promising therapeutic window for clinical applications.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
Core Heterocycle : Oxazepine-based compounds (oxygen-containing) differ from thiazepine analogs (sulfur-containing), which may influence electronic properties and target selectivity. For example, SR-4995 and SR-3420, with thiazepine cores, are optimized for lipolysis regulation .
Functional Groups :
- Urea derivatives (e.g., target compound, SR-4995) are associated with receptor binding due to hydrogen-bonding capabilities.
- Carbamates (e.g., BT2) and amides (e.g., F731-0085) exhibit distinct metabolic stabilities and interactions.
Substituent Effects :
Key Observations:
The target compound’s low yield (10%) contrasts with higher yields for amide derivatives (e.g., 83% for 8c in ), suggesting challenges in urea-forming reactions .
Oxazepine/thiazepine core synthesis often employs peroxide-mediated oxidation (e.g., H₂O₂ in acetic acid) to introduce sulfoxide/sulfone groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
